molecular formula C18H9Cl3N2O2 B2947197 5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 866048-93-3

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Cat. No.: B2947197
CAS No.: 866048-93-3
M. Wt: 391.63
InChI Key: ZPZFGFNNGQKEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan, is a widely used antimicrobial agent . It is a main ingredient in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .


Molecular Structure Analysis

The molecular formula of this compound is C18H9Cl3N2O2 . It has a molecular weight of 391.6 g/mol . The structure includes a benzoxazole ring attached to a pyridine ring via a chloro group, and the pyridine ring is further attached to a dichlorophenoxy group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 391.6 g/mol and a topological polar surface area of 48.2 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . It is weakly soluble in water .

Safety and Hazards

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole can cause skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, release to the environment should be avoided .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan , is the type II fatty acid synthesis enzyme (FAS-II) found in bacteria and plasmodium . This enzyme plays a crucial role in the synthesis of fatty acids, which are essential components of the bacterial cell membrane.

Mode of Action

Triclosan inhibits the activity of the FAS-II enzyme . By doing so, it disrupts the synthesis of fatty acids, leading to the impairment of bacterial cell membrane formation. This results in the inhibition of bacterial growth and survival.

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of FAS-II disrupts this pathway, preventing the production of essential fatty acids. This leads to downstream effects such as the disruption of cell membrane formation and function, ultimately leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetic properties of Triclosan include its solubility, absorption, distribution, metabolism, and excretion . It has a low water solubility of 2.6mg/L at 20℃ , indicating that it is primarily lipophilic This allows it to easily cross cell membranes and distribute throughout the body.

Result of Action

The result of Triclosan’s action is the inhibition of bacterial growth and survival . By disrupting the fatty acid synthesis pathway, it prevents the formation of the bacterial cell membrane, leading to cell death. This makes it an effective antibacterial agent.

Properties

IUPAC Name

5-chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O2/c19-10-3-5-15(13(21)8-10)24-17-12(2-1-7-22-17)18-23-14-9-11(20)4-6-16(14)25-18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFGFNNGQKEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.